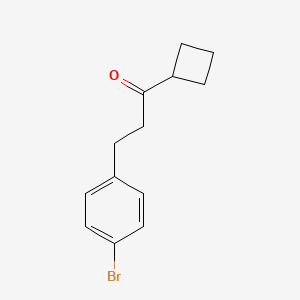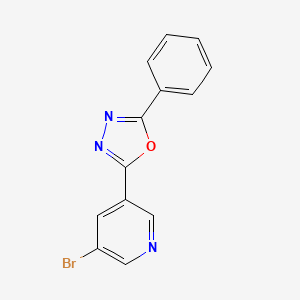
2-(5-Bromopyridin-3-YL)-5-phenyl-1,3,4-oxadiazole
説明
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound . It has a bromine atom attached to the pyridine ring, and an oxadiazole ring attached as well . Oxadiazoles are a class of organic compounds containing a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a bromopyridine with another compound . For example, 2-(5-bromopyridin-3-yl)acetonitrile can be synthesized by reacting 5-bromopyridin-3-amine with ethyl acetate in the presence of a coupling agent .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using various spectroscopic techniques . The presence of the bromine atom and the oxadiazole ring can be confirmed by analyzing the compound’s infrared (IR), nuclear magnetic resonance (NMR), and mass spectra .Chemical Reactions Analysis
The bromine atom in the compound can potentially undergo various substitution reactions . For example, it can be replaced by other groups in a Suzuki-Miyaura cross-coupling reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various analytical techniques . For example, the density, boiling point, vapor pressure, and other properties can be measured .科学的研究の応用
Antimicrobial Activity
Compounds containing 1,3,4-oxadiazoles have been studied for their antimicrobial activities. For instance, a derivative with a similar structure was evaluated against different bacterial species and Leishmania major, showing significant antileishmanial activity (Ustabaş et al., 2020). Other related compounds demonstrated potent to weak antimicrobial activity, highlighting their potential as antimicrobial agents (Gul et al., 2017).
Biological Properties
A variety of biological properties have been associated with 1,3,4-oxadiazole derivatives. For example, compounds with similar structures exhibited antifungal activity greater than reference drugs (Kamble et al., 2007). Other derivatives have shown efficacy against a range of microbial species, underlining the broad spectrum of biological activities inherent to these compounds (Gaonkar et al., 2006).
Organic Light-Emitting Diodes (OLEDs) Application
In the field of electronics, specifically for OLEDs, derivatives of 1,3,4-oxadiazole have been used. For example, iridium complexes with 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol demonstrated good performances in OLEDs, indicating the potential of these compounds in electronic applications (Jin et al., 2014).
Anti-Inflammatory and Analgesic Properties
1,3,4-Oxadiazole derivatives have been recognized for their anti-inflammatory and analgesic properties. For instance, a QSAR study of synthesized derivatives highlighted their potential in treating inflammation and pain (Somashekhar et al., 2020).
作用機序
The mechanism of action of similar compounds often involves binding to specific receptors in the body. This can lead to a cascade of signaling events within the cell.
Safety and Hazards
特性
IUPAC Name |
2-(5-bromopyridin-3-yl)-5-phenyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3O/c14-11-6-10(7-15-8-11)13-17-16-12(18-13)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUCGCFKPCQJKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CN=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675107 | |
| Record name | 3-Bromo-5-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromopyridin-3-YL)-5-phenyl-1,3,4-oxadiazole | |
CAS RN |
1187385-63-2 | |
| Record name | 3-Bromo-5-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187385-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



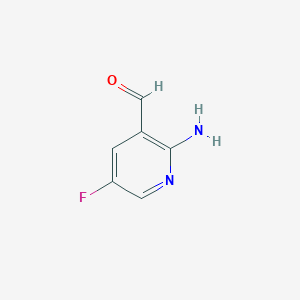
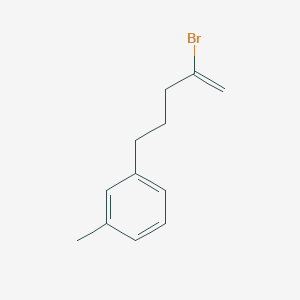
![5-Bromo-4'-methyl-[2,3']bipyridinyl](/img/structure/B1522658.png)



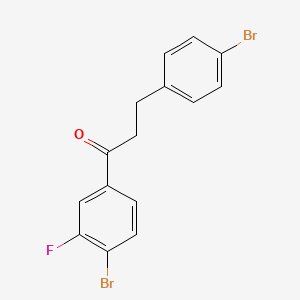
![5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1522665.png)
![3-Bromo-7-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B1522666.png)
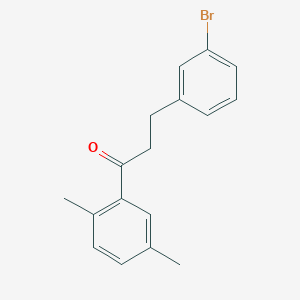
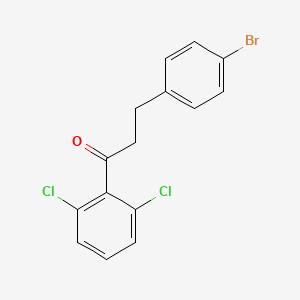

![5'-Bromo-3-methyl-[2,2']bipyridinyl](/img/structure/B1522676.png)
